molecular formula C12H11N3O2 B1417721 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 946150-84-1

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1417721
CAS No.: 946150-84-1
M. Wt: 229.23 g/mol
InChI Key: YFVJSSZHIKYSEF-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a key chemical scaffold in medicinal chemistry research, particularly in the development of novel anti-inflammatory agents . This core structure is a versatile building block for synthesizing derivatives that have demonstrated potent activity in biological assays. Research indicates that compounds based on this imidazo[1,2-b]pyrazole scaffold are potent inhibitors of human neutrophil chemotaxis induced by the chemoattractant fMLP-OMe, showing activity at nanomolar concentrations . The carboxylic acid functional group at the 7-position is a critical structural feature that enables further chemical modification, allowing researchers to explore structure-activity relationships and develop hybrid molecules with multi-target potential . Subsequent studies have leveraged this scaffold to create hybrid compounds that also exhibit antioxidant activity by inhibiting reactive oxygen species (ROS) production in human cells . Furthermore, related derivatives have been investigated for their potential antiproliferative effects, showcasing the broad utility of this chemical platform in pharmacological research . This product is intended For Research Use Only and is not designed for human therapeutic or veterinary applications.

Properties

IUPAC Name

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-12(17)9-6-13-15-7-10(14-11(9)15)8-4-2-1-3-5-8/h1-6,10,14H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVJSSZHIKYSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation methods Analysis

The imidazo-pyrazole scaffold of derivatives was obtained through a specific chemical process. The process involves the dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid, which yields ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates. Subsequently, the carboxyethyl function of these compounds is hydrolyzed to produce the corresponding carboxylic derivatives, which include 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid.

Synthetic Procedures and Key Intermediates

  • Key Intermediate Pyrazoles Synthesis of the target compound begins with key intermediate pyrazoles.
  • Dehydration: The imidazo-pyrazole scaffold is constructed by dehydration with concentrated sulfuric acid of the 4-carboxyethyl-5-amino-pyrazoles to give ethyl 2-phenyl-2,3-dihydro-1H-imidazo [1,2-b]pyrazole-7-carboxylates.
  • Hydrolysis: Hydrolyzing the carboxyethyl function of the previous product gives the corresponding carboxylic derivatives.

General Information on Chemical Synthesis Techniques

All reactions were performed under an argon atmosphere in flame-dried glassware. Anhydrous solvents or reagents were transferred using syringes purged with argon. Yields were determined to be >95% pure by 1H-NMR (25 °C) and capillary GC.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the compound, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have identified derivatives of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole as potent inhibitors of neutrophil chemotaxis. In a study published in Bioorganic & Medicinal Chemistry Letters, synthesized compounds demonstrated significant inhibitory effects on fMLP-induced neutrophil chemotaxis, which is crucial for managing autoimmune inflammatory disorders. These compounds were unable to block degranulation and respiratory bursts but showed promise as anti-inflammatory agents by modulating neutrophil function .

Compound Effect on Neutrophils Mechanism
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivativesStrong inhibition of chemotaxisInterference with signaling pathways

Cancer Treatment

The compound has also been explored for its potential in treating melanoma. A recent study focused on developing a dermal formulation containing 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid aimed at targeting melanoma cells resistant to Vemurafenib (PLX4032). The formulation showed that one derivative was 1.4 times more effective than PLX4032 against resistant melanoma cells (MEOV PLX-R) . This indicates that the compound may serve as a viable alternative or adjunct therapy in cases where conventional treatments fail.

Formulation Target Cells Efficacy Compared to PLX4032
Hydrogel with 4IMEOV PLX-R1.4-fold more effective

Drug Delivery Systems

The versatility of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives extends to their use in drug delivery systems, particularly hydrogels. The hydrogels created with this compound exhibit shear-thinning properties and sustained drug release profiles, making them suitable for topical applications in cancer treatment . Research indicates that these hydrogels can effectively deliver high concentrations of bioactive compounds directly to tumor sites while maintaining biodegradability and biocompatibility.

Hydrogel Properties Advantages
Shear-thinningEasy application
Sustained releaseProlonged therapeutic effect
BiodegradableReduced long-term side effects

Mechanism of Action

The mechanism by which 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Key Structural Insights :

  • Position 2 : Aromatic substituents (e.g., phenyl, 4-fluorophenyl) enhance antiproliferative activity by improving lipophilicity and target binding .
  • Position 7 : Carboxylic acid or its derivatives (e.g., hydrazides) are critical for interactions with biological targets. Hydrazide derivatives exhibit improved solubility and sustained release in hydrogel formulations .
  • Position 6 : Alkyl groups (e.g., ethyl) or halogens (e.g., bromo in 6-bromo derivatives ) may alter metabolic stability but lack direct efficacy data.

Physicochemical and Formulation Properties

  • Solubility and Stability : The carboxylic acid group at position 7 enhances aqueous solubility, enabling hydrogel formulations (e.g., R4HG-4I with 85% porosity and 552% swelling capacity) .
  • Safety Profile : Derivatives like ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate have GHS hazard warnings (H315, H319, H335) due to irritancy , while the parent compound’s safety data remain understudied.

Biological Activity

2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound notable for its complex structure, which includes a fused imidazole and pyrazole ring system along with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

  • Molecular Formula : C14H15N3O2
  • Molecular Weight : 257.293 g/mol

Biological Activities

Research indicates that 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exhibits various biological activities:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound can significantly inhibit neutrophil chemotaxis induced by fMLP (formyl-methionyl-leucyl-phenylalanine), suggesting potential use as an anti-inflammatory agent .
  • Antioxidant Properties : The presence of both imidazole and pyrazole rings contributes to the compound's ability to scavenge free radicals, thereby exhibiting antioxidant activity.
  • Antitumor Activity : Preliminary investigations suggest that this compound may have antitumor effects, making it a candidate for further development in cancer therapeutics .

Synthesis and Characterization

The synthesis of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions that can be characterized using advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the structural integrity and purity of the synthesized compound.

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid. Below is a table summarizing some of these compounds along with their key activities:

Compound NameStructureKey Activity
6-Ethyl-2-(3-fluoro-phenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acidStructureAntitumor
5-Amino-1-(2-hydroxyphenyl)-1H-pyrazoleStructureAnti-inflammatory
4-(4-Methylphenyl)-5-(4-nitrophenyl)-4H-pyrazolStructureAntioxidant

The unique scaffold of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid allows for diverse modifications that can enhance its pharmacological profile compared to other related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of imidazo-pyrazoles as potential therapeutic agents against melanoma. The synthesized compounds were tested for their ability to inhibit tumor growth in vitro and in vivo models .

In another study involving the synthesis of new derivatives, it was found that certain modifications to the imidazo-pyrazole structure significantly increased the anti-inflammatory efficacy against neutrophil chemotaxis induced by various stimuli .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for preparing 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid and its derivatives?

  • Methodological Answer : The compound is synthesized via condensation reactions using hydrazine and ethoxymethylenemalononitrile, followed by alkaline hydrolysis and cyclization to form the fused imidazo-pyrazole core. Advanced derivatives (e.g., hydrazides) are synthesized by coupling the carboxylic acid moiety with substituted benzylidene hydrazines using triethylamine in dry MeCN/DMF under mild conditions (25°C). Purity is ensured via recrystallization and validated by single-crystal X-ray diffraction .

Q. How is the structural integrity of this compound verified in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray crystallography : Determines bond lengths (mean C–C = 0.005 Å) and dihedral angles to validate the imidazo-pyrazole scaffold .
  • ATR-FTIR spectroscopy : Chemometric-assisted analyses confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and hydrogel compatibility in formulations .
  • NMR and mass spectrometry : Used to confirm regiochemistry and molecular weight of intermediates .

Q. What in vitro assays are recommended for initial biological screening?

  • Methodological Answer :

  • Antiproliferative assays : Use patient-isolated melanoma cells (e.g., MEOV NT) and drug-resistant lines (e.g., PLX4032-resistant MEOV PLX-R) to evaluate IC₅₀ values via MTT or Alamar Blue assays. Dose-response curves compare efficacy to reference drugs (e.g., 1.4-fold improvement over PLX4032) .
  • Cytotoxicity profiling : Normal cell lines (e.g., fibroblasts) assess selectivity indices to minimize off-target effects .

Advanced Research Questions

Q. How can researchers design hydrogel formulations to enhance topical delivery of this compound for melanoma therapy?

  • Methodological Answer :

  • Gelling agent selection : Use antibacterial resins (e.g., R4) with high hydrophilicity (85% porosity) and swelling capacity (552%) to achieve optimal drug loading (DL%) and encapsulation efficiency (EE%) .
  • Rheological optimization : Characterize hydrogels as shear-thinning Bingham pseudoplastic fluids with low yield stress (≤50 Pa) for spreadability. Validate via oscillatory rheometry .
  • Sustained release kinetics : Conduct Franz cell diffusion studies to quantify drug release (e.g., 80% over 24 hours) and model kinetics (Fickian diffusion vs. Higuchi kinetics) .

Q. What strategies resolve contradictions in biological activity data across different cell lines or models?

  • Methodological Answer :

  • Orthogonal assays : Combine 2D monolayer assays with 3D spheroid models to account for tumor microenvironment heterogeneity .
  • Mechanistic studies : Use RNA-seq or proteomics to identify resistance pathways (e.g., MAPK/ERK reactivation in PLX-resistant cells) and validate via Western blotting .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., 3-methoxy-4-phenoxy vs. 4-benzyloxy groups) and correlate with cytotoxicity trends to refine pharmacophores .

Q. How is the compound’s interaction with DNA or proteins characterized in antitumor studies?

  • Methodological Answer :

  • DNA intercalation assays : Use UV-vis titration or ethidium bromide displacement to calculate binding constants (e.g., Kₐ = 10⁵ M⁻¹) .
  • DNA photocleavage : Irradiate plasmid DNA (e.g., pBR322) with the compound under UV light and analyze fragmentation via agarose gel electrophoresis .
  • Protein binding : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like topoisomerase II .

Q. What analytical techniques quantify degradation products or impurities during stability studies?

  • Methodological Answer :

  • HPLC-MS/MS : Monitor hydrolytic degradation (e.g., ester hydrolysis in ethyl carboxylate derivatives) using C18 columns and gradient elution (0.1% TFA in acetonitrile/water) .
  • Potentiometric titration : Determine NH₃⁺ equivalents in hydrogels to assess degradation-induced charge variations .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and quantify mass loss (<5% acceptable) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 2
2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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